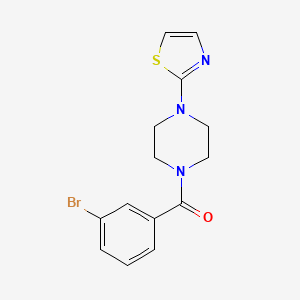
1-(P-tolyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(P-tolyl)pent-4-en-1-ol is an organic compound characterized by the presence of a p-tolyl group attached to a pent-4-en-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(P-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the addition of p-tolylmagnesium bromide to 4-pentenal, followed by hydrolysis to yield the desired alcohol. Another method includes the use of p-tolylacetylene in a palladium-catalyzed coupling reaction with 4-pentenal, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(P-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to yield the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
- p-Tolylpent-4-en-1-one or p-tolylpent-4-enal.
Reduction: 1-(P-tolyl)pentan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(P-tolyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(P-tolyl)pent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the p-tolyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
- 4-Penten-1-ol
- p-Tolylacetylene
Uniqueness
1-(P-tolyl)pent-4-en-1-ol is unique due to the presence of both a p-tolyl group and a pent-4-en-1-ol chain, which imparts distinct chemical properties and reactivity. Its structural features allow for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9,12-13H,1,4-5H2,2H3 |
Clé InChI |
YEPHMNQDHBUULF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


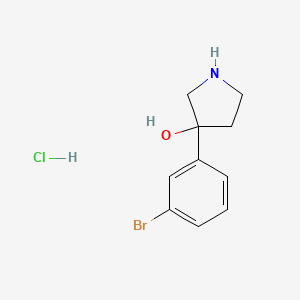
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)

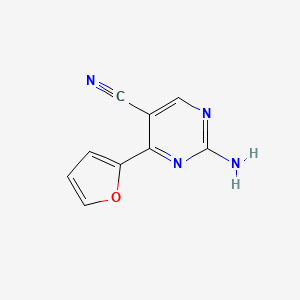
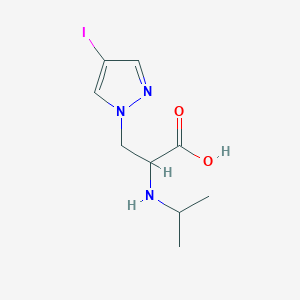
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
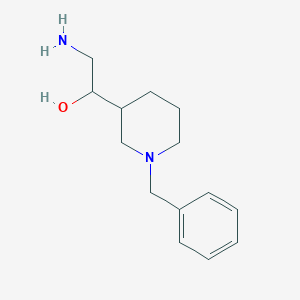
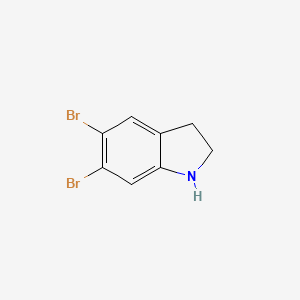

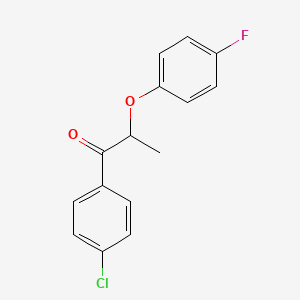

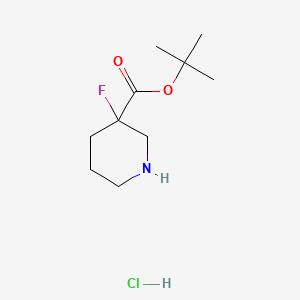
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
